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molecular formula C5H4Cl2N2O B027636 2,4-Dichloro-5-methoxypyrimidine CAS No. 19646-07-2

2,4-Dichloro-5-methoxypyrimidine

Cat. No. B027636
M. Wt: 179 g/mol
InChI Key: ZTHHRSBDBPCCMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08877925B2

Procedure details

2,6-Dichloro-5-methoxy-6-vinyl pyrimidine may be prepared using 2,6-dichloro-5-methoxy pyrimidine, which is commercially available. 2,6-Dichloro-5-methoxy pyrimidine (12.5 g, 69.8 mmol) was combined in a flask with THF (125 mL) and placed in a room temperature water bath. Vinyl magnesium bromide (78 mL, 76.8 mmol) was added in three portions. The mixture was stirred for 5 h. Acetone was added to quench any remaining Grignard reagent. DDQ (19 g, 83.8 mmol) was added to the mixture, and the mixture was stirred overnight. The mixture was then concentrated to remove the THF. Dichloromethane (DCM) was added, triturated, and allowed to stand over the weekend before being filtered, concentrated, and purified by column chromatography on silica gel using a 5-30% ethyl acetate/hexane gradient. This produced the title compound (7.95 g), which was observed to be a light yellow solid that turned grey in light.
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
12.5 g
Type
reactant
Reaction Step Three
Name
Quantity
125 mL
Type
solvent
Reaction Step Three
Quantity
78 mL
Type
reactant
Reaction Step Four
Name
Quantity
19 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[NH:3][C:4](Cl)([CH:10]=[CH2:11])[C:5]([O:8][CH3:9])=[CH:6][N:7]=1.[Cl:13]C1N=CC(OC)=C(Cl)N=1.C([Mg]Br)=C.C(C1C(=O)C(Cl)=C(Cl)C(=O)C=1C#N)#N>CC(C)=O.C1COCC1>[Cl:1][C:2]1[N:3]=[C:4]([CH:10]=[CH2:11])[C:5]([O:8][CH3:9])=[C:6]([Cl:13])[N:7]=1

Inputs

Step One
Name
2,6-Dichloro-5-methoxy-6-vinyl pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1NC(C(=CN1)OC)(C=C)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC(=C(C=N1)OC)Cl
Step Three
Name
Quantity
12.5 g
Type
reactant
Smiles
ClC1=NC(=C(C=N1)OC)Cl
Name
Quantity
125 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
78 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Step Five
Name
Quantity
19 g
Type
reactant
Smiles
C(#N)C1=C(C(=O)C(=C(C1=O)Cl)Cl)C#N
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
placed in a room temperature
CUSTOM
Type
CUSTOM
Details
to quench any remaining Grignard reagent
STIRRING
Type
STIRRING
Details
the mixture was stirred overnight
Duration
8 (± 8) h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
CUSTOM
Type
CUSTOM
Details
to remove the THF
ADDITION
Type
ADDITION
Details
Dichloromethane (DCM) was added
CUSTOM
Type
CUSTOM
Details
triturated
FILTRATION
Type
FILTRATION
Details
before being filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column chromatography on silica gel using a 5-30% ethyl acetate/hexane gradient

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
ClC1=NC(=C(C(=N1)C=C)OC)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 7.95 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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